molecular formula C11H14N2O3 B050166 Tert-butyl 4-formylpyridin-3-ylcarbamate CAS No. 116026-95-0

Tert-butyl 4-formylpyridin-3-ylcarbamate

Cat. No. B050166
Key on ui cas rn: 116026-95-0
M. Wt: 222.24 g/mol
InChI Key: YLKONQAWPOHLPX-UHFFFAOYSA-N
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Patent
US08563541B2

Procedure details

A solution of tert-butyl pyridin-3-ylcarbamate (17.7 g, 91.1 mmol) in THF (300 mL) was cooled to −78° C. and treated with 1.70 M tert-butyllithium in pentane (129 mL). Upon completion of the addition, the reaction was stirred at −78° C. for an additional 15 min and then at −20° C. for 1.5 h. 1-piperidinecarboxaldehyde (30.4 mL, 0.273 mol) was added while the temperature was maintained below at −15° C., and then the mixture was allowed to stir at room temperature overnight. The solution was cooled to 0° C. and was quenched by the addition of 1 M HCl to bring the pH to 2. Solid Na2CO3 was then added to adjust the pH to 7. The solution was extracted with ethyl acetate three times, and the combined organic solutions were washed with water (3×) and brine. The organic layer was dried, filtered, and volatiles evaporated. The residue was purified by silica gel chromatography (50% ethyl acetate/hexanes) to give the desired product as a yellow solid (12.2 g, 60%). LCMS for C11H15N2O3(M+H)+: m/z=223.1.
Quantity
17.7 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
129 mL
Type
solvent
Reaction Step Two
Quantity
30.4 mL
Type
reactant
Reaction Step Three
Yield
60%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([NH:7][C:8](=[O:14])[O:9][C:10]([CH3:13])([CH3:12])[CH3:11])[CH:2]=1.C([Li])(C)(C)C.N1([CH:26]=[O:27])CCCCC1>C1COCC1.CCCCC>[CH:26]([C:4]1[CH:5]=[CH:6][N:1]=[CH:2][C:3]=1[NH:7][C:8](=[O:14])[O:9][C:10]([CH3:11])([CH3:13])[CH3:12])=[O:27]

Inputs

Step One
Name
Quantity
17.7 g
Type
reactant
Smiles
N1=CC(=CC=C1)NC(OC(C)(C)C)=O
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
129 mL
Type
solvent
Smiles
CCCCC
Step Three
Name
Quantity
30.4 mL
Type
reactant
Smiles
N1(CCCCC1)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at −78° C. for an additional 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of the addition
WAIT
Type
WAIT
Details
at −20° C. for 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
was maintained below at −15° C.
STIRRING
Type
STIRRING
Details
to stir at room temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
was quenched by the addition of 1 M HCl
ADDITION
Type
ADDITION
Details
Solid Na2CO3 was then added
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ethyl acetate three times
WASH
Type
WASH
Details
the combined organic solutions were washed with water (3×) and brine
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
volatiles evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (50% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(=O)C1=C(C=NC=C1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.2 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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